molecular formula C2H7N3 B1195345 Methylguanidine CAS No. 471-29-4

Methylguanidine

Cat. No.: B1195345
CAS No.: 471-29-4
M. Wt: 73.1 g/mol
InChI Key: CHJJGSNFBQVOTG-UHFFFAOYSA-N
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Description

Methylguanidine is a guanidine compound where one of the amino hydrogens of guanidine is substituted by a methyl group. It is a product of protein catabolism and putrefaction. This compound is known to accumulate in the body fluids of uremic and hemodialysis patients and has been identified as a strong uremic toxin .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of various nitrogen oxides.

    Reduction: Reduction reactions can convert this compound into simpler amines.

    Substitution: this compound can participate in substitution reactions where the methyl group or the guanidine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Hydrogen gas, metal hydrides.

    Substitution Reagents: Halogenated compounds, acids, and bases.

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Methylguanidine exerts its effects by interacting with various molecular targets and pathways. It is known to enhance the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This interaction with acetylcholine release and muscle cell membrane dynamics is crucial for its biological activity.

Biological Activity

Methylguanidine (MG) is a guanidine derivative that has garnered attention due to its multifaceted biological activities, particularly in the context of renal function, neurotoxicity, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its role as a uremic toxin, its effects on various biological systems, and recent research findings.

Overview of this compound

This compound is a compound that arises from protein catabolism and is notably implicated in renal failure. It is characterized as a uremic toxin, accumulating in the serum of patients with impaired kidney function. Elevated levels of MG have been associated with various pathological conditions, including oxidative stress and neurotoxicity.

1. Uremic Toxin

This compound is recognized as a significant uremic toxin, particularly in chronic kidney disease (CKD). Its levels increase in patients with renal impairment, correlating with serum creatinine levels. Studies have shown that MG can induce various physiological changes:

  • Increased Toxicity : In dogs with ureteral obstruction, higher concentrations of MG were found in multiple tissues such as the liver and muscle compared to serum levels .
  • Neurotoxic Effects : Elevated MG levels have been linked to neurological disturbances, including convulsions in animal models .

2. Effects on Ion Transport

Research indicates that MG affects ion transport mechanisms within renal tissues:

  • Transport Inhibition : A study demonstrated that MG inhibits the uptake of organic cations like tetraethylammonium (TEA) but does not significantly affect organic anion transport or Na+,K+ ATPase activity at lower concentrations .
  • Sodium Transport : At higher concentrations, MG stimulated sodium transport when applied internally to renal tissues .

3. Oxidative Stress and Radical Generation

This compound has been implicated in generating reactive oxygen species (ROS):

  • Radical Formation : High levels of MG can lead to increased oxidative stress through ROS generation, which may contribute to cellular damage in renal tissues .
  • Antioxidant Interventions : Certain studies have explored the protective effects of antioxidants against MG-induced oxidative damage, suggesting potential therapeutic avenues .

Case Study 1: Uremic Patients

In a cohort study involving uremic patients, serum levels of MG were significantly elevated compared to healthy controls. The study also noted that patients with anuria exhibited higher retention of MG per unit of serum creatinine than those with urine output exceeding 400 mL/day . This highlights the relationship between kidney function and MG accumulation.

Case Study 2: Animal Models

Animal studies have shown that rats with induced proximal tubular injury exhibited increased blood and urinary levels of MG. The severity of tubular injury directly correlated with elevated MG production, underscoring its role as a biomarker for renal damage .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Anti-inflammatory Properties : Emerging evidence suggests that MG may inhibit inducible nitric oxide synthase (iNOS) activity and tumor necrosis factor (TNF) release, indicating potential anti-inflammatory effects .
  • Mutagenicity : this compound has been shown to convert into potent mutagens upon nitrosation in gastric juice, raising concerns about its carcinogenic potential when ingested through dietary sources .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Uremic ToxinAccumulates in renal failure; correlates with serum creatinine
Ion Transport InhibitionInhibits organic cation uptake; stimulates sodium transport at high doses
Oxidative StressGenerates reactive oxygen species; linked to cellular damage
Anti-inflammatory EffectsInhibits iNOS and TNF release; potential therapeutic implications
MutagenicityConverts to mutagens upon nitrosation; potential carcinogenic risk

Properties

IUPAC Name

2-methylguanidine
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InChI

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJGSNFBQVOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3
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DSSTOX Substance ID

DTXSID4020872
Record name 1-Methylguanidine
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Molecular Weight

73.10 g/mol
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Physical Description

Colorless deliquescent solid; [Merck Index], Solid
Record name Methylguanidine
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Solubility

1.78 mg/mL
Record name Methylguanidine
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Vapor Pressure

3.28 [mmHg]
Record name Methylguanidine
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CAS No.

471-29-4
Record name Methylguanidine
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Record name 1-Methylguanidine
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Record name N-methylguanidine
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Record name METHYLGUANIDINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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